molecular formula C21H19N5O B2560487 (E)-5-methyl-N-phenyl-7-styryl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 725218-32-6

(E)-5-methyl-N-phenyl-7-styryl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2560487
CAS No.: 725218-32-6
M. Wt: 357.417
InChI Key: OOYLGBQFZOFCPY-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-5-methyl-N-phenyl-7-styryl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a synthetic small molecule belonging to the 1,2,4-triazolo[1,5-a]pyrimidine class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry and chemical biology due to its structural similarity to purine bases, allowing it to interact with various biological targets[a] . Compounds based on the 1,2,4-triazolo[1,5-a]pyrimidine core have demonstrated a broad spectrum of pharmacological activities in scientific research, including antiviral, antiparasitic, and anti-inflammatory properties[a] . Specifically, closely related analogs have been investigated as potent disruptors of the influenza virus RNA-dependent RNA polymerase (RdRP) by inhibiting the protein-protein interaction between its PA and PB1 subunits, a promising mechanism for developing new anti-flu agents . Other research avenues explore the use of such triazolopyrimidine metal complexes as novel antiparasitic agents against neglected tropical diseases like Leishmaniasis and Chagas disease . The styryl substituent at the 7-position of the core structure is a distinct feature that may influence the compound's electronic properties, planarity, and potential for target engagement. This product is intended for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block for the development of novel bioactive molecules. It is supplied as a high-purity solid for in vitro experimentation. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

5-methyl-N-phenyl-7-[(E)-2-phenylethenyl]-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O/c1-15-19(20(27)25-17-10-6-3-7-11-17)18(26-21(24-15)22-14-23-26)13-12-16-8-4-2-5-9-16/h2-14,18H,1H3,(H,25,27)(H,22,23,24)/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOYLGBQFZOFCPY-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C=CC3=CC=CC=C3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(N2C(=NC=N2)N1)/C=C/C3=CC=CC=C3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

The action, efficacy, and stability of (E)-5-methyl-N-phenyl-7-styryl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can be influenced by various environmental factors. For instance, the synthesis of similar compounds has been successfully performed under microwave conditions, suggesting that the compound’s synthesis and possibly its action could be influenced by temperature and radiation.

Biological Activity

(E)-5-methyl-N-phenyl-7-styryl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a compound belonging to the class of triazolo-pyrimidines, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

  • Common Name : (E)-5-methyl-N-phenyl-7-styryl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
  • CAS Number : 725218-32-6
  • Molecular Formula : C21H19N5O
  • Molecular Weight : 357.4 g/mol

Anticancer Activity

Recent studies have highlighted the significant anticancer potential of triazolo-pyrimidine derivatives. For instance, compounds structurally related to (E)-5-methyl-N-phenyl-7-styryl have demonstrated strong antiproliferative effects against various cancer cell lines.

  • Mechanism of Action :
    • The compound exhibits its anticancer effects primarily through the inhibition of the ERK signaling pathway. This leads to decreased phosphorylation levels of key proteins such as ERK1/2 and AKT, which are critical for cell proliferation and survival .
    • Additionally, it has been observed to induce apoptosis and cause G2/M phase arrest in cancer cells .
  • Case Studies :
    • In a study assessing the antiproliferative activity against human cancer cell lines (MGC-803, HCT-116, MCF-7), related triazolo-pyrimidine compounds showed IC50 values ranging from 0.53 μM to 3.91 μM .
    • Specifically, compound H12 from a series of derivatives was noted for its potent activity and may serve as a lead compound for further development .

Structure-Activity Relationship (SAR)

The biological activity of (E)-5-methyl-N-phenyl-7-styryl can be influenced by its structural features:

  • Substituents at the C-5 and C-7 positions significantly affect potency.
  • Compounds with methyl and phenyl groups at these positions generally exhibit enhanced activity against cancer cell lines .

Comparative Biological Activity Table

Compound NameCell Line TestedIC50 Value (μM)Mechanism of Action
H12MGC-8030.58ERK signaling inhibition
Compound 2HCT-1160.53Tubulin polymerization inhibition
Compound 1MCF-73.91Apoptosis induction

Potential Therapeutic Applications

The promising anticancer properties of (E)-5-methyl-N-phenyl-7-styryl suggest its potential use in cancer therapy. Its ability to target multiple pathways associated with tumor growth and survival makes it a candidate for further investigation as an anticancer agent.

Scientific Research Applications

Case Studies

  • Study on CDK2 Inhibition : A study highlighted that compounds similar to (E)-5-methyl-N-phenyl-7-styryl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide demonstrated significant inhibitory activity against cyclin-dependent kinase 2 (CDK2), with IC50 values less than 0.1 µM. This suggests a strong potential for targeting CDK2 in cancer therapy .
  • Cytotoxicity Against Cancer Cell Lines : Research indicated that the compound exhibited notable cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values of 15.0 µM and 12.5 µM respectively .
Cell Line IC50 (µM)
MCF-715.0
A54912.5

Anti-inflammatory Properties

The structure of (E)-5-methyl-N-phenyl-7-styryl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide suggests potential anti-inflammatory properties. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines, positioning it as a candidate for treating inflammatory diseases.

Structure-Activity Relationship Studies

Research focusing on the structure-activity relationship (SAR) of triazolo-pyrimidine derivatives emphasizes that modifications on the scaffold significantly influence biological activity. The presence of specific substituents can enhance cytotoxicity and selectivity against cancer cells .

Key Findings from SAR Studies

  • Modifications to the phenyl ring and the triazole moiety can lead to improved potency.
  • Understanding these relationships is crucial for designing more effective anticancer agents.

Chemical Reactions Analysis

Reaction Mechanism

The mechanism involves two plausible pathways :

  • Pathway A : TMDP activates the aldehyde via hydrogen bonding, enabling nucleophilic attack by ethyl cyanoacetate. Dehydration forms the Knoevenagel intermediate, which undergoes cyclization with triazole.

  • Pathway B : Formation of an iminium intermediate from the aldehyde and triazole, followed by enolate attack and cyclization.

Mechanistic Features Details
Catalyst Role TMDP acts as a Lewis base, facilitating activation of reactants via hydrogen bonding .
Cyclization Driver Intramolecular cyclization leads to ring closure, forming the fused triazolo-pyrimidine structure .

Substituent Effects on Reactivity

Substituent groups on benzaldehyde significantly influence reaction outcomes :

  • Electron-withdrawing groups (e.g., nitro, cyano) enhance yields due to increased aldehyde reactivity.

  • Electron-donating groups (e.g., methoxy) reduce yields and prolong reaction times.

  • Positional effects : Ortho-substituted benzaldehydes yield higher products than para-substituted analogs.

Table 1: Substituent Impact on Reaction Yields

Substituent PositionSubstituent TypeYield (%)Reaction Time (h)
ParaElectron-withdrawing80–851–2
ParaElectron-donating35–454–5
OrthoElectron-withdrawing85–901

Reaction Conditions Optimization

  • Solvent : Ethanol/water (1:1 v/v) or TMDP in its molten state .

  • Temperature : Reflux conditions (65°C) accelerate reaction rates .

  • Catalyst Load : 10 mol% TMDP achieves optimal yields .

Characterization and Stability

  • Analytical Techniques :

    • NMR : Confirms structural integrity (e.g., shifts for NH and aromatic protons).

    • Mass Spectrometry : Validates molecular weight (C20H19N5O; MW = 345.4 g/mol) .

  • Stability : The compound exhibits moderate thermal stability under standard conditions.

Potential Reactivity Trends

  • Nucleophilic Attack : The carboxamide group may undergo hydrolysis or amidation.

  • Electrophilic Substitution : Aromatic rings (styryl, phenyl) could participate in Friedel-Crafts or coupling reactions.

References

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The triazolo[1,5-a]pyrimidine scaffold allows for extensive modifications. Key structural variations among analogs include:

  • Position 5 : Methyl (target compound) vs. hydrogen or other alkyl groups.
  • Position 7 : Styryl (target) vs. substituted aryl groups (e.g., 3,4,5-trimethoxyphenyl, 4-isopropylphenyl).
  • N-Phenyl carboxamide : Unsubstituted phenyl (target) vs. pyridinyl or substituted phenyl groups (e.g., nitro, methoxy).

Table 1: Substituent Variations and Physicochemical Properties

Compound Position 7 Substituent N-Phenyl Substituent Yield (%) Melting Point (°C) Reference
Target Compound Styryl Phenyl N/A N/A -
5a 3,4,5-Trimethoxyphenyl p-Tolyl 66 249.7–250.3 [3, 7]
5j 3,4,5-Trimethoxyphenyl 4-Nitrophenyl 43 319.9–320.8 [5]
5k 3,4,5-Trimethoxyphenyl 4-Bromophenyl 54 280.1–284.3 [5]
Compound 1 4-Isopropylphenyl Benzylthio 75 N/A [8]
Compound 10 4-Isopropoxyphenyl Benzylthio 80 N/A [8]

Key Observations :

  • Electron-withdrawing groups (e.g., nitro in 5j) reduce synthetic yields, likely due to steric or electronic hindrance during cyclization .
  • Bulky substituents at position 7 (e.g., 3,4,5-trimethoxyphenyl) correlate with higher melting points, suggesting enhanced crystallinity .
Spectroscopic Characterization

HRMS and NMR data from analogs confirm structural integrity:

  • 5t : HRMS (ESI) m/z 442.1283 (calc. 442.1292 for C₁₉H₁₉N₇O₄S).
  • 5e : ¹H NMR signals at δ 10.56 (s, NH), 7.28–7.33 (m, aromatic H) .

The target compound’s spectral profile would resemble these, with distinct styryl proton signals (δ ~6.5–7.5 ppm for vinyl and aromatic protons).

Q & A

Basic: What synthetic routes are commonly used for synthesizing this compound, and how can yield optimization be addressed?

Methodological Answer:
The synthesis typically involves multi-component reactions (MCRs) using aldehydes, β-keto esters, and 3-amino-1,2,4-triazole derivatives. Key protocols include:

  • Molten-state vs. solvent-based TMDP : and highlight the use of tetramethylenediamine piperazine (TMDP) as a catalyst. While molten-state TMDP offers efficiency, solvent-based methods (ethanol/water mixtures) are safer but require careful handling due to TMDP's toxicity .
  • Microwave-assisted synthesis : demonstrates microwave irradiation (323 K, 30 min) for rapid cyclization, improving reaction efficiency compared to conventional reflux .
  • Regioselective conditions : Adjusting reaction environments (e.g., ionic vs. acidic conditions) can control regioselectivity, as shown in triazolopyrimidine analogs ( ) .

Yield Optimization Strategies:

  • Replace TMDP with less toxic catalysts (e.g., piperidine derivatives) if regulatory restrictions apply .
  • Use column chromatography (e.g., silica gel) for purification, as described in for derivatives with 33–80% yields depending on substituents .

Basic: What characterization techniques validate the compound’s structure and purity?

Methodological Answer:
Post-synthesis characterization involves:

  • NMR Spectroscopy :
    • 1H NMR : Key peaks include aromatic protons (δ 7.0–8.9 ppm), methyl groups (δ 2.3–2.6 ppm), and NH signals (δ 8.7–10.9 ppm) ( ) .
    • 13C NMR : Carboxamide carbonyls appear at ~165–170 ppm, while triazole carbons resonate at 145–160 ppm .
  • Mass Spectrometry (MS) : ESI-MS confirms molecular ions (e.g., m/z 436.2 [M+H]+ in ) .
  • X-ray Crystallography : and provide bond lengths (e.g., C–N: 1.32–1.38 Å) and dihedral angles (e.g., 83.94° between rings), critical for confirming stereochemistry .

Purity Assessment:

  • Melting point analysis (e.g., 192–195°C in ) .
  • HPLC with UV detection (not explicitly stated but recommended as a supplementary method).

Advanced: How do structural modifications at position 2 influence CB2 receptor binding and functional activity?

Methodological Answer:
reveals that substituents at position 2 of the triazolopyrimidine core modulate CB2 receptor pharmacology:

  • Inverse agonism : Bulky groups (e.g., cycloheptyl in ) enhance inverse agonism, as shown by cAMP assays in CHO cells expressing CB2 .
  • Partial agonism : Smaller substituents (e.g., methylthio in ) may retain partial agonism .

SAR Strategy:

  • Synthesize analogs with systematic substitutions (e.g., aryl, alkyl, heterocyclic groups).
  • Use radioligand binding assays (e.g., [³H]CP-55,940) and functional assays (cAMP, β-arrestin recruitment) to quantify activity shifts .

Advanced: How can crystallographic data resolve contradictions in reported biological activities?

Methodological Answer:
X-ray studies ( ) reveal:

  • Intermolecular interactions : π-π stacking (centroid distances: 3.63–3.88 Å) and hydrogen bonding (N–H⋯N, 2.8–3.0 Å) influence solubility and receptor binding .
  • Conformational flexibility : The dihydropyrimidine ring adopts an envelope conformation (puckering amplitude Q = 0.099 Å), which may explain variability in binding affinities .

Contradiction Resolution Workflow:

Compare crystallographic data across analogs to identify conformational differences.

Correlate molecular planarity (e.g., dihedral angles >80°) with bioactivity trends .

Advanced: How to address low yields in regioselective syntheses of dihydrotriazolopyrimidines?

Methodological Answer:
demonstrates that regioselectivity depends on:

  • Reaction conditions : Acidic vs. ionic environments favor different regioisomers (e.g., compounds 10 vs. 11) .
  • Catalyst choice : Use p-toluenesulfonic acid in benzene for cyclodehydration ( ) .

Yield Improvement Tactics:

  • Optimize solvent polarity (e.g., DMF at 120°C in ) .
  • Employ microwave irradiation ( ) to reduce side reactions .

Advanced: What methodologies reconcile discrepancies in antimicrobial vs. cannabinoid activity data?

Methodological Answer:

  • Functional group tuning : Antimicrobial activity ( ) correlates with benzylthio groups, while CB2 activity ( ) requires carboxamide substituents .
  • Assay-specific optimization :
    • For antimicrobial testing: Use broth microdilution (MIC) against Enterococcus faecium .
    • For cannabinoid activity: Prioritize cell-based cAMP assays .

Data Reconciliation Protocol:

Synthesize hybrids with dual substituents (e.g., benzylthio + carboxamide).

Test in parallel assays to isolate structure-dependent effects.

Tables for Key Data:

Synthesis Method Comparison (Based on )
Method
Conventional reflux
Microwave-assisted
Ionic liquid-mediated
Structural Parameters from X-ray Studies ( )
Parameter
π-π stacking distance
Dihedral angle (ring A/B)
Puckering amplitude (Q)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.